1-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolidin-3-amine
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Overview
Description
1-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolidin-3-amine is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolidin-3-amine typically involves the reaction of 5-cyclopropyl-1H-pyrazole with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
1-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-cyclopropyl-1H-pyrazole
- 5-Cyclopropyl-1H-pyrazol-3-amine
- 3-Cyclopropyl-1H-pyrazol-5-amine
Uniqueness
1-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolidin-3-amine is unique due to its combination of the pyrazole and pyrrolidine moieties, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H16N4 |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H16N4/c11-8-3-4-14(6-8)10-5-9(12-13-10)7-1-2-7/h5,7-8H,1-4,6,11H2,(H,12,13) |
InChI Key |
YMUSIOCQMKOTPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(C3)N |
Origin of Product |
United States |
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